4'-Aminomethyl-biphenyl-3-carboxylic acid methyl ester
Overview
Description
4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester is a chemical compound. It is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The compound has an aminomethyl group (-NH2CH2-) attached to the 4’ position of one of the phenyl rings and a carboxylic acid methyl ester group (-COOCH3) attached to the 3 position of the other phenyl ring .
Molecular Structure Analysis
The molecular structure of 4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester consists of two phenyl rings connected by a single bond, with an aminomethyl group attached to the 4’ position of one of the phenyl rings and a carboxylic acid methyl ester group attached to the 3 position of the other phenyl ring .Chemical Reactions Analysis
The chemical reactions involving 4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester would depend on the specific conditions and reagents used. For example, the carboxylic acid methyl ester group could undergo hydrolysis in the presence of water and a strong acid to yield a carboxylic acid and methanol . The aminomethyl group could also participate in various reactions, such as condensation with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester would depend on its molecular structure. For example, the presence of the polar carboxylic acid methyl ester group could influence the compound’s solubility in different solvents .Mechanism of Action
The mechanism of action of 4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester in biological systems or chemical reactions would depend on the specific context. For example, if the compound were used as a drug, its mechanism of action would depend on its interactions with biological targets in the body .
Safety and Hazards
Future Directions
The future directions for research on 4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester could include exploring its potential applications in various fields, such as organic synthesis or medicinal chemistry. Further studies could also investigate its physical and chemical properties in more detail .
properties
IUPAC Name |
methyl 3-[4-(aminomethyl)phenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12/h2-9H,10,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYILLJJSJGXJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362735 | |
Record name | 4'-aminomethyl-biphenyl-3-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Aminomethyl-biphenyl-3-carboxylic acid methyl ester | |
CAS RN |
445492-67-1 | |
Record name | 4'-aminomethyl-biphenyl-3-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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